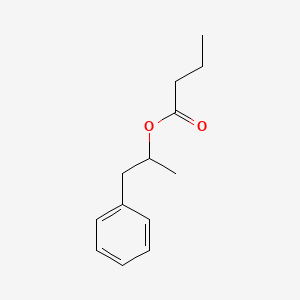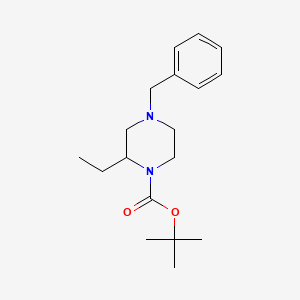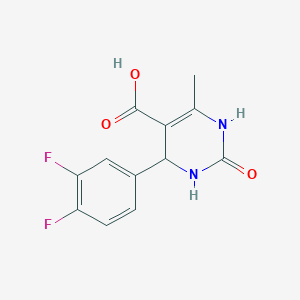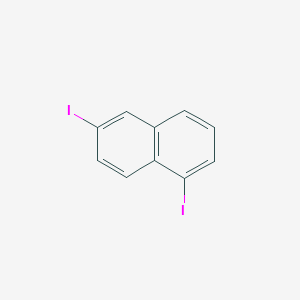
1,6-Diiodonaphthalene
描述
1,6-Diiodonaphthalene is an organic compound with the molecular formula C10H6I2. It is a derivative of naphthalene, where two iodine atoms are substituted at the 1 and 6 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diiodonaphthalene can be synthesized through several methods. One common method involves the iodination of naphthalene. This process typically uses iodine and an oxidizing agent, such as nitric acid, to introduce iodine atoms into the naphthalene ring. The reaction is carried out under controlled conditions to ensure selective iodination at the 1 and 6 positions.
Another method involves the oxyiodination of naphthalene using iodine and oxygen in the presence of a zeolite catalyst. This method is advantageous due to its high selectivity and yield of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
1,6-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include thiolates, enolates, and phosphites.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with thiolates can yield thiaxanthene derivatives .
科学研究应用
1,6-Diiodonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including those with potential pharmaceutical applications.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research into iodine-containing compounds like this compound can contribute to the development of new diagnostic and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,6-diiodonaphthalene in chemical reactions typically involves the formation of radical intermediatesThis involves the generation of radical anions and subsequent electron transfer steps .
相似化合物的比较
Similar Compounds
- 1,5-Diiodonaphthalene
- 1,7-Diiodonaphthalene
- 2,6-Diiodonaphthalene
- 2,7-Diiodonaphthalene
Uniqueness
1,6-Diiodonaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other diiodonaphthalene isomers. The position of the iodine atoms influences the compound’s reactivity and the types of reactions it can undergo .
属性
IUPAC Name |
1,6-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYQGLSJNCRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593505 | |
| Record name | 1,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64567-12-0 | |
| Record name | 1,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


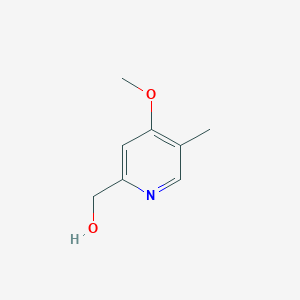
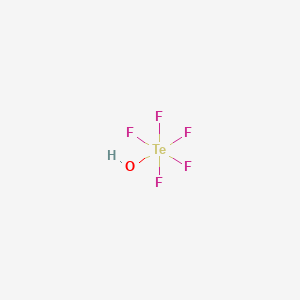

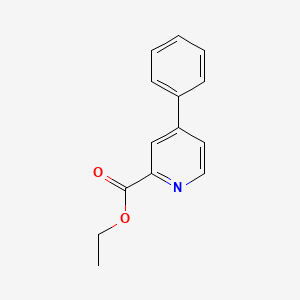
![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)
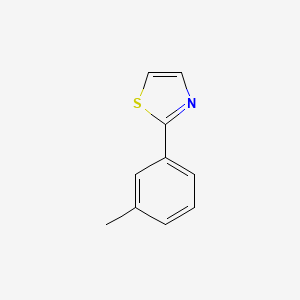
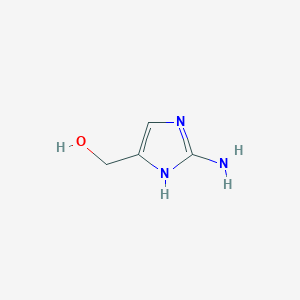
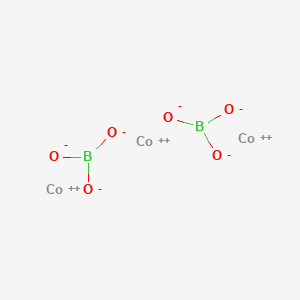
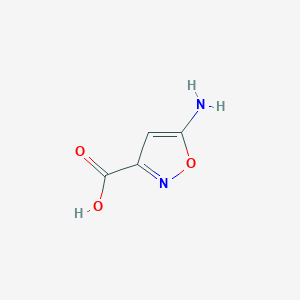
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)
